molecular formula C14H14N2O2S B5534602 (5Z)-2-(MORPHOLIN-4-YL)-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

(5Z)-2-(MORPHOLIN-4-YL)-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Cat. No.: B5534602
M. Wt: 274.34 g/mol
InChI Key: RXOOHGDIEIAHRA-BENRWUELSA-N
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Description

(5Z)-2-(MORPHOLIN-4-YL)-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the thiazolone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a morpholine ring and a phenylmethylidene group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(MORPHOLIN-4-YL)-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of appropriate thioamide and aldehyde precursors under controlled conditions. Common synthetic routes may include:

    Thioamide Formation: Starting with a suitable amine and carbon disulfide to form the thioamide intermediate.

    Aldehyde Condensation: Reacting the thioamide with an aromatic aldehyde in the presence of a base to form the desired thiazolone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(MORPHOLIN-4-YL)-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the double bond or the thiazolone ring using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolone derivatives.

    Substitution: Substituted aromatic or morpholine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-2-(MORPHOLIN-4-YL)-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The morpholine ring and phenylmethylidene group could play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolones: Compounds with similar thiazolone cores but different substituents.

    Morpholine Derivatives: Compounds featuring the morpholine ring with various functional groups.

    Phenylmethylidene Compounds: Compounds with the phenylmethylidene group attached to different core structures.

Uniqueness

(5Z)-2-(MORPHOLIN-4-YL)-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to the combination of its structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(5Z)-5-benzylidene-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-13-12(10-11-4-2-1-3-5-11)19-14(15-13)16-6-8-18-9-7-16/h1-5,10H,6-9H2/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOOHGDIEIAHRA-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C/C3=CC=CC=C3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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